molecular formula C19H22N2O2 B11172735 3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide

3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide

Cat. No.: B11172735
M. Wt: 310.4 g/mol
InChI Key: UBJHLDWLWPIFMO-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide is a synthetic organic compound with the molecular formula C19H22N2O2 It is characterized by the presence of a benzamide core structure, substituted with a 2-methylpropanoyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be introduced through an acylation reaction using 2-methylpropanoic acid or its derivatives.

    Attachment of the 1-Phenylethyl Group: The 1-phenylethyl group can be attached via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathways Involved: The specific pathways involved can vary, but may include metabolic, signaling, or regulatory pathways relevant to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide: This compound is structurally similar but has a different substitution pattern on the benzamide core.

    N-(1-phenylethyl)-3-(propionylamino)benzamide: Another related compound with a different acyl group.

Uniqueness

3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C19H22N2O2/c1-13(2)18(22)21-17-11-7-10-16(12-17)19(23)20-14(3)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,20,23)(H,21,22)

InChI Key

UBJHLDWLWPIFMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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